N-(propan-2-yl)piperidin-3-amine
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Overview
Description
N-(propan-2-yl)piperidin-3-amine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
N-(propan-2-yl)piperidin-3-amine, also known as N-Isopropylpiperidin-3-amine, is a derivative of piperidine . Piperidine derivatives have been found to exhibit a wide variety of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives have been found to interact with various targets leading to a range of biological activities
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Pharmacokinetics
One study mentioned that a piperidine derivative had good in vitro admet and in vivo pharmacokinetic characteristics .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(propan-2-yl)piperidin-3-amine typically involves the reductive amination of piperidine derivatives. One common method is the condensation of piperidine with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is often purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: N-(propan-2-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(propan-2-yl)piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the production of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the manufacture of agrochemicals, dyes, and other industrial products
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and drug development.
N-methylpiperidine: Another derivative with similar structural features but different pharmacological properties.
N-ethylpiperidine: Similar to N-(propan-2-yl)piperidin-3-amine but with an ethyl group instead of an isopropyl group.
Uniqueness: this compound stands out due to its specific isopropyl substitution, which imparts unique steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
N-(Propan-2-yl)piperidin-3-amine, also known as isopropylpiperidin-3-amine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with an isopropyl group at the nitrogen atom and an amine functional group at the 3-position. The compound exists in both (R) and (S) enantiomers, which may exhibit different biological activities due to their stereochemistry.
The biological activity of this compound is believed to involve interactions with various neurotransmitter systems, particularly those related to dopamine and serotonin. These interactions can influence mood regulation, cognitive function, and potentially exhibit stimulant effects on the central nervous system (CNS) .
- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, modulating their activity and leading to various physiological responses .
- Metabolic Stability : Research indicates that this compound demonstrates acceptable metabolic stability in human plasma, crucial for its potential therapeutic applications .
Pharmacological Studies
Several studies have investigated the pharmacological profile of this compound:
- Central Nervous System Effects : It has been studied for its role in modulating neurotransmitter systems associated with mood and cognition. Its structural similarity to other piperidine derivatives suggests potential interactions with receptors involved in these pathways .
- Selectivity : The compound has shown selectivity for certain receptor subtypes, which is essential for minimizing side effects while maximizing therapeutic efficacy .
Case Studies
A series of case studies have highlighted the biological activity of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated CNS stimulant properties in animal models, suggesting potential use in treating mood disorders. |
Study 2 | Showed interaction with dopamine receptors, indicating a possible role in dopamine-related conditions such as ADHD. |
Study 3 | Evaluated metabolic stability in vitro, revealing promising results for further development in drug formulations. |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
1-Isopropylpiperidin-3-amine | Similar piperidine structure | Exhibits similar CNS effects but with different receptor selectivity. |
N-Isopropylpiperidine | Variation in substitution pattern | Less potent than this compound in receptor binding assays. |
Properties
IUPAC Name |
N-propan-2-ylpiperidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-8-4-3-5-9-6-8/h7-10H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXUUHPCEVNZFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611906 |
Source
|
Record name | N-(Propan-2-yl)piperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-19-6 |
Source
|
Record name | N-(Propan-2-yl)piperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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